2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Descripción
This compound features a pyridazine core substituted at the 6-position with a pyridin-3-yl group. A thioether linkage connects the pyridazine to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group. The molecular formula is inferred as C₁₇H₁₉N₅O₂S, with a molecular weight of 373.44 g/mol. Its structure combines heterocyclic diversity (pyridazine, pyridine, tetrahydrofuran) with a thioacetamide bridge, which may enhance binding to biological targets such as kinases or Toll-like receptors (TLRs) .
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(18-10-13-4-2-8-22-13)11-23-16-6-5-14(19-20-16)12-3-1-7-17-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYYSXPFFSDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is part of a class of pyridazine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is , with a molecular weight of approximately 288.37 g/mol. The compound features a thioether linkage and a tetrahydrofuran moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many pyridazine compounds have been shown to inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
- Enzyme Inhibition : Pyridazine derivatives often act as inhibitors for various enzymes, including kinases involved in cancer progression.
The biological activity of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is likely mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit kinases involved in signal transduction pathways critical for tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability and proliferation.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G0/G1), preventing further division of cancer cells.
Research Findings
A summary of relevant studies on related pyridazine compounds provides insight into the potential activity of the target compound:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 1.06 ± 0.16 | Apoptosis induction |
| Compound B | MCF-7 (Breast Cancer) | 1.23 ± 0.18 | Kinase inhibition |
| Compound C | HeLa (Cervical Cancer) | 2.73 ± 0.33 | Cell cycle arrest |
Case Study: In Vitro Evaluation
In a study evaluating various pyridazine derivatives, the compound 12e exhibited promising results against A549, MCF-7, and HeLa cell lines with IC50 values indicating significant cytotoxicity. The mechanism involved apoptosis and cell cycle modulation, showcasing the therapeutic potential of similar compounds in oncology .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. Pyridazine-Based Derivatives
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 872694-73-0) Structure: Differs by the 4-methylphenyl substituent on pyridazine instead of pyridin-3-yl. Molecular Formula: C₁₉H₂₃N₃O₂S. Key Data: Synonyms include MLS000678627; synthesized via similar amide coupling strategies .
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Structure : Features a fused triazolo-pyridazine core with a 4-methoxyphenyl group.
- Key Data : Reported in PubChem (CID: unlisted); structural similarity highlights the role of pyridazine-thioacetamide motifs in drug design .
b. Pyrimidoindole-Based Analogues
Functional Group Analogues
a. Imidazothiazole-Acetamide Derivatives ()
Compound 5k : N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- Structure : Imidazothiazole core with piperazine-linked pyridine.
- Data : Yield 78%, m/z 539.2231 [M+H]+, melting point 92–94°C .
Compound 5m : N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- Structure : Fluorobenzyl substitution on piperazine.
- Data : Yield 75%, m/z 527.2030 [M+H]+, melting point 80–82°C .
b. Benzothiazole-Acetamide Derivatives ()
Comparative Data Table
Key Research Findings
Synthetic Accessibility : The target compound’s thioacetamide-tetrahydrofuran moiety is synthetically feasible via HATU-mediated coupling, as demonstrated in pyrimidoindole analogues (57.5% yield) .
Structural Influence on Bioactivity: Pyridazine-thioacetamide derivatives (e.g., CAS 872694-73-0) lack reported activity data but share structural motifs with TLR4 ligands (e.g., Compound 33) .
Metabolic Considerations : The tetrahydrofuran group may improve solubility compared to bulkier substituents like piperazine or trifluoromethylbenzothiazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
